3,6-Dimethoxyapigenin

Catalog No.
S626742
CAS No.
22697-65-0
M.F
C17H14O7
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dimethoxyapigenin

CAS Number

22697-65-0

Product Name

3,6-Dimethoxyapigenin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-dimethoxychromen-4-one

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C17H14O7/c1-22-16-10(19)7-11-12(13(16)20)14(21)17(23-2)15(24-11)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3

InChI Key

DDNPCXHBFYJXBJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

4',5,7-trihydroxy-3,6-dimethoxyflavone

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O

The exact mass of the compound 4',5,7-Trihydroxy-3,6-dimethoxyflavone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 271638. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

3,6-Dimethoxyapigenin is a diply-O-methylated flavone derived from the parent compound apigenin. As a member of the methoxylated flavonoid subclass, it exhibits modified physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its hydroxylated counterparts.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGR8Q4e9OF4aeVJtRJy8yMxSccWoUHmUsQPQV7AtTkSgnwGbwH5jRaEu5fu5ebgEFjh7t5Rz1-JhuJ-Uqqs_vQoaNQzwPZXUDitTFdPcy4obR1W2oW9t91k7fOkVRKFULHcqIgR17idT_0OTA%3D%3D)] These structural modifications often lead to enhanced membrane transport and oral bioavailability, making it a valuable tool for in vitro and in vivo studies where the rapid metabolism of parent flavonoids like apigenin limits experimental outcomes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] Its primary areas of investigation include cancer research, neuroprotection, and the study of multidrug resistance mechanisms.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzVBDs6g18TMnRWFi6H3nw9ZsTvFEx6DdZLv5A7Ie84NvZ6voEMl4PSqI_60VmWRNdK55xrnfEYYwEwScuTYk6lwssaEAq_VWX_a4KoJo2ejd08gR1xtXybA4XlwVlUBLfg1DA8V2My_euzlmLtyseU0V2hweMpKkne-InmB80bfF21AzSn3uJX6_v3W_mieWjYpF-lIE6Ze47kwJbuSwJoxX8hyRLhFipRKZj)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxEAZ5mBPStORxonhL_eMNlXsvPKpqLznI9e5Ao7RtVST0ZsJ7xsPSxrTVpaKgCn2qCShke-PA8-CRiyNDwHSrhTJxqVUMgeDpk4bFSls_7A9LgL4IxbQQq50JlxqumAUk)]

Substituting 3,6-Dimethoxyapigenin with its parent compound, apigenin, or other hydroxylated flavonoids is inadvisable for many applications due to critical differences in metabolic stability and cellular interactions. The hydroxyl groups on apigenin are primary sites for Phase II metabolism (e.g., glucuronidation), leading to rapid clearance and low bioavailability in vivo.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] The methoxy groups on 3,6-Dimethoxyapigenin block these metabolic sites, resulting in a more stable compound for systemic studies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] Furthermore, this specific methoxylation pattern alters interactions with key cellular targets, such as efflux pumps like P-glycoprotein (P-gp) and metabolic enzymes like cytochrome P450s, leading to distinct pharmacological profiles that are not reproducible with apigenin or its isomers.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxEAZ5mBPStORxonhL_eMNlXsvPKpqLznI9e5Ao7RtVST0ZsJ7xsPSxrTVpaKgCn2qCShke-PA8-CRiyNDwHSrhTJxqVUMgeDpk4bFSls_7A9LgL4IxbQQq50JlxqumAUk)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIIdgtLDqnui0nwWhYjiXwdHv0DxE8iNkhRxdB63UTSaZ4TSep6uK_1zkWzRoFnOxGhw5vvkTegdNAdbducjU6Exql3zQZMd5nLYQUjByZvzUWFxvfhJLXYLV5)] Therefore, using a generic substitute can lead to misleading data or complete loss of intended biological activity.

Superior Potency Over Apigenin in Cancer Cell Proliferation Inhibition

In a direct comparison using SCC-9 human oral squamous carcinoma cells, a fully methylated analog of apigenin (5,7,4'-trimethoxyflavone) demonstrated significantly higher potency in inhibiting cell proliferation than the parent compound apigenin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] The methoxylated flavone exhibited an IC50 value of 5 µM, whereas the hydroxylated apigenin had an IC50 of 40 µM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] This demonstrates that methylation of the flavone core can dramatically increase cytotoxic potency.

Evidence DimensionInhibition of Cell Proliferation (IC50)
Target Compound Data5 µM (for 5,7,4'-trimethoxyflavone, a fully methoxylated analog)
Comparator Or BaselineApigenin: 40 µM
Quantified Difference8-fold greater potency
ConditionsSCC-9 human oral squamous carcinoma cells

This significant increase in potency means researchers can use lower concentrations, reducing potential off-target effects and conserving compound, which is a key procurement consideration for screening campaigns.

Enhanced Metabolic Stability by Blocking Sites of Conjugation

Unlike hydroxylated flavonoids such as apigenin, which are subject to extensive and rapid conjugative metabolism (glucuronidation and sulfation) in the intestine and liver, methoxylated flavonoids demonstrate dramatically increased metabolic stability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] Capping the reactive hydroxyl groups with methyl groups prevents this rapid clearance, which is a primary reason for the low oral bioavailability of parent flavonoids.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] This structural modification is a key differentiator for any study progressing from in vitro to in vivo models.

Evidence DimensionMetabolic Pathway Susceptibility
Target Compound DataHydroxyl groups are capped by methylation, blocking sites for conjugative metabolism.
Comparator Or BaselineApigenin and other polyphenols possess free hydroxyl groups, making them susceptible to extensive conjugative metabolism.
Quantified DifferenceQualitatively higher metabolic stability and expected bioavailability.
ConditionsGeneral oral administration and first-pass metabolism in vivo.

For researchers conducting animal studies, selecting a metabolically stable compound like 3,6-Dimethoxyapigenin over apigenin is critical for achieving and maintaining effective systemic concentrations, avoiding the procurement of a compound that is cleared before it can act.

Differential Inhibition of Cytochrome P450 3A4 (CYP3A4)

The substitution pattern on the flavonoid B-ring significantly impacts interaction with metabolic enzymes like CYP3A4. In a comparative study, acacetin (4'-methoxyapigenin) showed a significantly weaker inhibitory effect on CYP3A4 compared to its hydroxylated analog, apigenin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] The inactivation efficacy (kinact/KI) for apigenin was 0.073 min⁻¹µM⁻¹, over 12 times higher than that for acacetin at 0.006 min⁻¹µM⁻¹.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] This indicates that the methoxy group on the B-ring reduces the potential for drug-drug interactions mediated by CYP3A4, a critical consideration when studying the compound in combination with other therapeutic agents.

Evidence DimensionCYP3A4 Inactivation Efficacy (kinact/KI)
Target Compound Data0.006 min⁻¹µM⁻¹ (for Acacetin, a regioisomeric monomethoxy analog)
Comparator Or BaselineApigenin: 0.073 min⁻¹µM⁻¹
Quantified Difference12.2-fold lower inactivation efficacy for the methoxylated analog.
ConditionsIn vitro human cytochrome P450 3A4 enzyme assay.

For co-administration studies, selecting a compound with lower potential for CYP450-mediated drug interactions is crucial for data integrity and avoiding confounding metabolic effects, making methoxylated analogs a more reliable choice than apigenin.

In Vivo Cancer Chemoprevention and Therapy Models

Due to its enhanced metabolic stability and oral bioavailability compared to apigenin, 3,6-Dimethoxyapigenin is the appropriate choice for long-term animal studies evaluating cancer chemopreventive or therapeutic efficacy.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQER7LReHkByXCJhhrdvTlHFqX4c7T4ooJtnIesxq3BIrEu_l0ls5GUqfpOudkWZP4CZDN8Z3chh5A4pz3iGoNH5QTyn8OIDa8Xh_YpV153C4NFwxkNclXgV2DfsqEB7G5NvECvwAQ18Ph1HsTfW5wmZwzOPM_1KxZNA1jKYL3yLNnt6w-VJ2gFROyDolztvILNxY7ZEQ4Bun0tyFjQZFGgkS5wMYb5abSVHKzs-mLMaP9DmhI9A)] Its greater potency allows for potentially lower, more tolerable dosing regimens.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBsNQr0MQqdEzNXDOla07JJEwkOAmP__Ed6GxyWZ69BYsLSufWi_3Tz3CYKBKLkT8qdYpifMPlcC3WJSlKgZWxsrRx3WPHovVqknZGdQoST4n8GBHG99VRFnRD6fFs7mSJtWKEOtt-O4Azsw%3D%3D)]

Studies on Overcoming Multidrug Resistance (MDR)

Methoxylated flavonoids are investigated for their ability to modulate the activity of ABC transporters like P-glycoprotein (P-gp).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxEAZ5mBPStORxonhL_eMNlXsvPKpqLznI9e5Ao7RtVST0ZsJ7xsPSxrTVpaKgCn2qCShke-PA8-CRiyNDwHSrhTJxqVUMgeDpk4bFSls_7A9LgL4IxbQQq50JlxqumAUk)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGM4wFLZvl_-yjOrsFHDeNhStMwCX9gLfjft2Pr2Gs-aNc28aOB8Rj_EYGKcSyXalTGG-RqBBDRGJa4OZceZ-IpJjrqRcw8Dh0wL64mkNQ5Moyg9US3am83ayWqjYGjbHXaVeTjcjSNp87QsA%3D%3D)] 3,6-Dimethoxyapigenin is a suitable candidate for screening assays to identify chemosensitizers that can reverse P-gp-mediated drug efflux in resistant cancer cell lines, a role for which the rapidly metabolized apigenin is less suited.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

As a specific, di-substituted analog of apigenin, this compound is an essential tool for medicinal chemists dissecting the role of C3 and C6 methoxylation on target binding and cellular activity. Procuring this specific isomer, rather than a crude mixture or a different isomer like acacetin, is necessary for generating precise SAR data to guide the design of next-generation kinase or enzyme inhibitors.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIIdgtLDqnui0nwWhYjiXwdHv0DxE8iNkhRxdB63UTSaZ4TSep6uK_1zkWzRoFnOxGhw5vvkTegdNAdbducjU6Exql3zQZMd5nLYQUjByZvzUWFxvfhJLXYLV5)]

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

330.07395278 Da

Monoisotopic Mass

330.07395278 Da

Heavy Atom Count

24

Appearance

Yellow powder

UNII

5V53651JOR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

22697-65-0

Wikipedia

5,7,4'-Trihydroxy-3,6-dimethoxyflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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